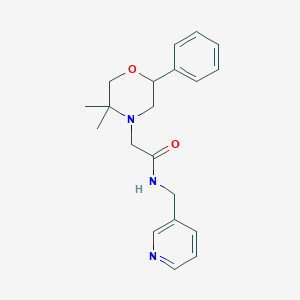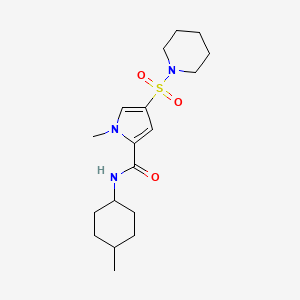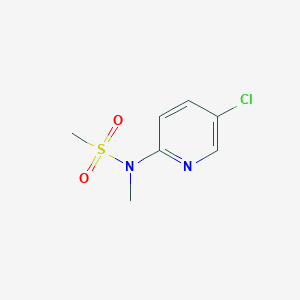
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience research. DMPPA is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated.
Wirkmechanismus
The mechanism of action of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have anticancer activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is that it is a relatively new compound, and therefore, there is still much to be learned about its potential applications. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for research. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide. One area of research could focus on investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on investigating its potential as an anticancer agent. Finally, research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its potential applications.
Synthesemethoden
The synthesis of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves a multi-step process that requires careful attention to detail and precise chemical reactions. The first step involves the reaction of 2-(4-bromophenyl)-2-methylpropan-1-ol with pyridine-3-carboxaldehyde to form the intermediate product, 2-(4-bromophenyl)-2-methyl-1-(pyridin-3-yl)methanol. This intermediate product is then reacted with 5,5-dimethylmorpholine-2,4-dione to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have potential as an anti-inflammatory and analgesic agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2)15-25-18(17-8-4-3-5-9-17)13-23(20)14-19(24)22-12-16-7-6-10-21-11-16/h3-11,18H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCXFHFRSNODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)